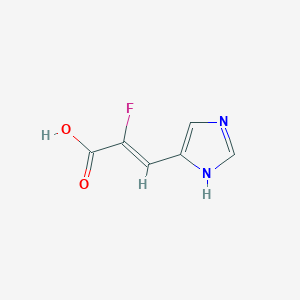

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid is a compound that features a fluorine atom, an imidazole ring, and an acrylic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Various reduced derivatives of the imidazole ring.

Substitution: Substituted imidazole derivatives with different functional groups.

Applications De Recherche Scientifique

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor or ligand.

Comparaison Avec Des Composés Similaires

Imidazole: A basic core structure found in many biologically active molecules.

Fluoroacrylic acid: Similar in structure but lacks the imidazole ring.

Histidine: An amino acid with an imidazole side chain, similar in structure but different in function.

Uniqueness: 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid is unique due to the combination of the fluorine atom, imidazole ring, and acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Activité Biologique

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid (FIA) is a fluorinated derivative of acrylic acid characterized by the presence of an imidazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structure of FIA enhances its reactivity and interaction with biological targets, making it a promising candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C6H6FN2O2, with a molecular weight of approximately 188.58 g/mol. The presence of a fluorine atom at the 2-position of the acrylic acid moiety contributes to its lipophilicity, potentially improving its pharmacokinetic properties compared to non-fluorinated analogs.

Antimicrobial Properties

Research indicates that derivatives of imidazole, including FIA, exhibit significant antimicrobial activities. Specifically, compounds similar to FIA have shown promise as anti-tuberculosis agents, demonstrating effectiveness against Mycobacterium tuberculosis in various studies. The mechanism of action is believed to involve interference with bacterial enzyme systems, although specific pathways related to FIA require further investigation.

Neuroprotective Effects

FIA and its derivatives have been implicated in neuroprotective effects, particularly concerning neurodegenerative diseases like Alzheimer's disease. Studies suggest that these compounds may inhibit gamma-secretase activity, which is crucial in the processing of amyloid precursor protein (APP), thereby reducing amyloid-beta plaque formation. This inhibition could potentially slow the progression of Alzheimer's disease.

Anticancer Activity

The anticancer potential of FIA has been explored in various contexts. Imidazole derivatives are known to interact with multiple cellular pathways involved in cancer progression. For instance, they may inhibit key enzymes such as glycogen synthase kinase 3 beta (GSK-3β), which is often overexpressed in various cancers . In vitro studies have demonstrated that FIA can induce apoptosis in cancer cell lines by modulating these pathways.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites. This interaction may lead to the inhibition of enzyme activity, which is critical for various biological processes. The imidazole ring's ability to participate in these interactions enhances the compound's potential as an enzyme inhibitor.

Table: Summary of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorine substitution | Antimicrobial, neuroprotective, anticancer |

| 3-(1H-Imidazol-4-yl)acrylic acid | Lacks fluorine substitution | Potential anti-tuberculosis activity |

| 2-Methyl-3-(1H-imidazol-4-yl)acrylic acid | Methyl group instead of fluorine | Neuroprotective effects |

| 2-Chloro-3-(1H-imidazol-4-yl)acrylic acid | Chlorine substitution | Antimicrobial properties |

Case Study: Antitubercular Activity

A study focusing on the antitubercular properties of imidazole derivatives highlighted that compounds structurally related to FIA exhibited significant inhibitory effects on Mycobacterium tuberculosis. In vitro assays demonstrated a dose-dependent response, indicating that modifications at the imidazole position could enhance activity against this pathogen.

Case Study: Neuroprotection

Another study investigated the neuroprotective effects of FIA on neuronal cell lines exposed to amyloid-beta toxicity. Results indicated that treatment with FIA significantly reduced cell death and oxidative stress markers, suggesting its potential utility in therapeutic strategies for Alzheimer's disease.

Propriétés

Formule moléculaire |

C6H5FN2O2 |

|---|---|

Poids moléculaire |

156.11 g/mol |

Nom IUPAC |

(Z)-2-fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid |

InChI |

InChI=1S/C6H5FN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h1-3H,(H,8,9)(H,10,11)/b5-1- |

Clé InChI |

HVHBPCATYMSEEE-KTAJNNJTSA-N |

SMILES isomérique |

C1=C(NC=N1)/C=C(/C(=O)O)\F |

SMILES canonique |

C1=C(NC=N1)C=C(C(=O)O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.